ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate
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Overview
Description
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-
- 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, METHYL ESTER
Uniqueness
The uniqueness of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66727-78-4 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)20(27-21(19)24)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3 |
InChI Key |
VQQOUYSIDIGHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)C3=CC=CC=C3)N |
Origin of Product |
United States |
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